![molecular formula C9H8Cl2O3 B14351108 [(2,4-Dichlorophenyl)methoxy]acetic acid CAS No. 90296-09-6](/img/structure/B14351108.png)
[(2,4-Dichlorophenyl)methoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,4-Dichlorophenyl)methoxy]acetic acid is an organic compound with the chemical formula C9H8Cl2O3 It is a derivative of acetic acid where a hydrogen atom of the methyl group is replaced by a (2,4-dichlorophenyl)methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
[(2,4-Dichlorophenyl)methoxy]acetic acid can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form the desired product . The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
In industrial settings, the production of this compound often involves the chlorination of phenoxyacetic acid followed by esterification with methanol. This method allows for the large-scale production of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichlorophenyl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[(2,4-Dichlorophenyl)methoxy]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(2,4-Dichlorophenyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a synthetic auxin, mimicking the action of natural plant hormones and inducing uncontrolled growth in susceptible plants . This leads to the eventual death of the plant due to disrupted cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features and biological activity.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with a similar mode of action but different chlorination pattern.
Methoxyacetic acid: A simpler compound with a methoxy group attached to the acetic acid backbone.
Uniqueness
[(2,4-Dichlorophenyl)methoxy]acetic acid is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
90296-09-6 |
|---|---|
Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]acetic acid |
InChI |
InChI=1S/C9H8Cl2O3/c10-7-2-1-6(8(11)3-7)4-14-5-9(12)13/h1-3H,4-5H2,(H,12,13) |
InChI Key |
WFLQCMSWHLDLPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


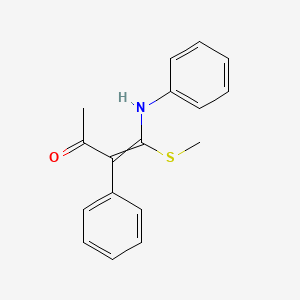

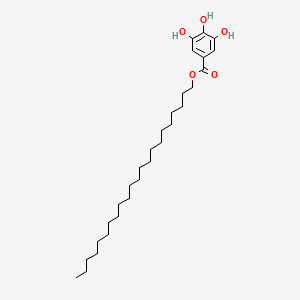
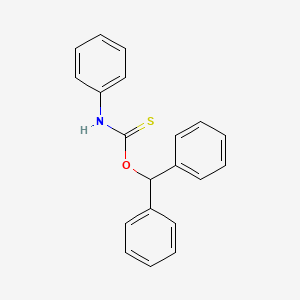
![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
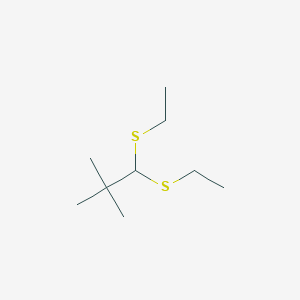
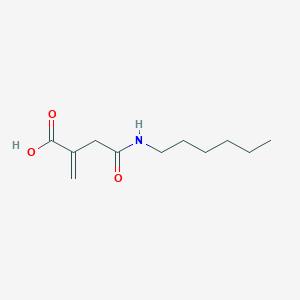
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
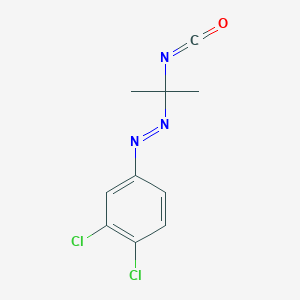
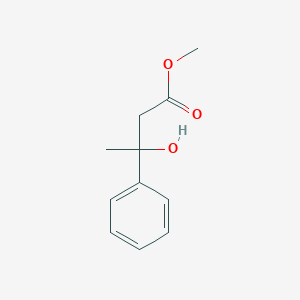

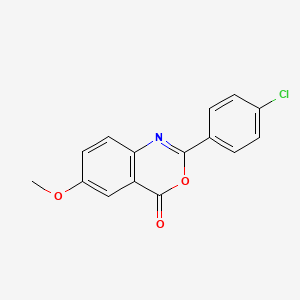
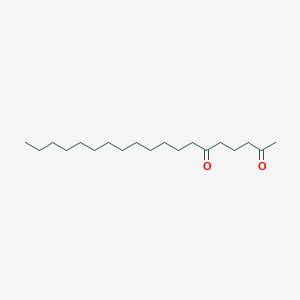
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
